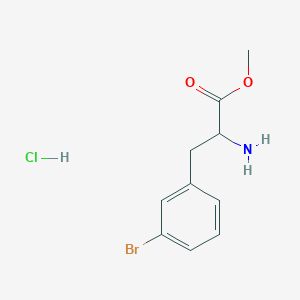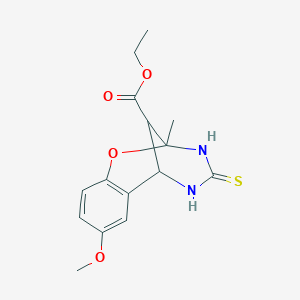
Methyl 2-amino-3-(3-bromophenyl)propanoate;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 2-amino-3-(3-bromophenyl)propanoate hydrochloride” is a chemical compound with the CAS Number: 189892-26-0 . It has a molecular weight of 294.58 and its IUPAC name is "methyl 2-amino-3-(3-bromophenyl)propanoate hydrochloride" . The compound is typically stored at room temperature and comes in a powder form .
Molecular Structure Analysis
The InChI code for “Methyl 2-amino-3-(3-bromophenyl)propanoate hydrochloride” is1S/C10H12BrNO2.ClH/c1-14-10(13)9(12)6-7-3-2-4-8(11)5-7;/h2-5,9H,6,12H2,1H3;1H . This code represents the molecular structure of the compound, indicating that it contains carbon ©, hydrogen (H), bromine (Br), nitrogen (N), oxygen (O), and chloride (Cl) atoms. Physical And Chemical Properties Analysis
“Methyl 2-amino-3-(3-bromophenyl)propanoate hydrochloride” is a white solid with a molecular weight of 294.57 g/mol . It is typically stored at room temperature .Aplicaciones Científicas De Investigación
Antioxidant Activity
- Kushnir et al. (2015) synthesized a compound related to Methyl 2-amino-3-(3-bromophenyl)propanoate hydrochloride, demonstrating its potential in inhibiting superoxide generation in mitochondria, indicating antioxidant properties. This was observed in both liver and tumor tissues in rats (Kushnir et al., 2015).
Synthesis and Characterization
- Doraswamy and Ramana (2013) conducted a study focusing on the synthesis and characterization of substituted phenyl azetidines, which are related to Methyl 2-amino-3-(3-bromophenyl)propanoate hydrochloride. These compounds were evaluated for antimicrobial activity (Doraswamy & Ramana, 2013).
- An efficient stereoselective synthesis method for a compound similar to Methyl 2-amino-3-(3-bromophenyl)propanoate was described by Zhong et al. (1999), highlighting its importance as a starting material in the synthesis of certain pharmaceutical compounds (Zhong et al., 1999).
Anticancer Activity
- Saad and Moustafa (2011) synthesized a series of compounds related to Methyl 2-amino-3-(3-bromophenyl)propanoate hydrochloride, which demonstrated significant anticancer activities in vitro against different cancer cell lines (Saad & Moustafa, 2011).
Biocatalysis
- A study by Li et al. (2013) on the asymmetric biocatalysis of a similar compound using a new isolated Methylobacterium showed promising results in the preparation of enantiopure compounds, important in pharmaceutical intermediates (Li et al., 2013).
Polymorphism Study
- Vogt et al. (2013) investigated polymorphism in a compound similar to Methyl 2-amino-3-(3-bromophenyl)propanoate hydrochloride, providing insights into the challenges of characterizing such compounds in pharmaceutical development (Vogt et al., 2013).
Preparation of Biodegradable Polymers
- Abdolmaleki et al. (2011) explored the fabrication of biodegradable polymers based on tyrosine amino acid, where a compound structurally similar to Methyl 2-amino-3-(3-bromophenyl)propanoate hydrochloride played a key role (Abdolmaleki et al., 2011).
Safety and Hazards
This compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 , which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust, gas, or vapors, and avoiding contact with skin and eyes .
Mecanismo De Acción
Target of Action
L-Phe(3-Br)-OMe HCl, also known as Methyl 2-amino-3-(3-bromophenyl)propanoate hydrochloride, is a derivative of phenylalanine, an essential amino acid
Mode of Action
For instance, alcohols can react with strongly acidic hydrogen halides like HCl to produce alkyl halides and water . This reaction is acid-catalyzed and can convert primary and secondary alcohols to alkyl chlorides and bromides .
Biochemical Pathways
For example, the Phe-Phe motif, a common feature in phenylalanine derivatives, can drive the self-assembly of short peptides into nanostructures and hydrogels .
Propiedades
IUPAC Name |
methyl 2-amino-3-(3-bromophenyl)propanoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2.ClH/c1-14-10(13)9(12)6-7-3-2-4-8(11)5-7;/h2-5,9H,6,12H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQDQJGWBVXXNCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC(=CC=C1)Br)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
189892-26-0 |
Source


|
| Record name | methyl 2-amino-3-(3-bromophenyl)propanoate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-(1-(4-chlorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-(3-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2824939.png)
![2-(4-fluorophenyl)-N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)acetamide](/img/structure/B2824940.png)


![(4-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(phenyl)methanone](/img/structure/B2824944.png)

![Tert-butyl 2-chlorosulfonyl-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B2824947.png)


![methyl 4-(2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamido)benzoate](/img/structure/B2824953.png)
![2-(2,4-Dichlorophenyl)-5-{2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}-1,3,4-oxadiazole](/img/structure/B2824954.png)